

# Fobrepodacin Disodium: A Technical Guide to a Novel Gyrase B Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fobrepodacin disodium*

Cat. No.: *B12297940*

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## Abstract

**Fobrepodacin disodium** (formerly SPR720 disodium) is a novel, orally bioavailable phosphate prodrug of SPR719, a potent inhibitor of bacterial DNA gyrase subunit B (GyrB). This document provides a comprehensive technical overview of **Fobrepodacin disodium**, including its molecular structure, mechanism of action, physicochemical properties, and key experimental protocols. Developed for the treatment of nontuberculous mycobacterial (NTM) infections, **Fobrepodacin disodium** represents a promising new class of antibiotics with a distinct mechanism of action compared to currently available treatments.

## Molecular Structure and Physicochemical Properties

**Fobrepodacin disodium** is the disodium salt of a phosphate ester prodrug. Upon oral administration, it is rapidly converted in vivo to its active form, SPR719.

Chemical Structure:

- **Fobrepodacin Disodium** (SPR720 Disodium)
- Active Moiety: SPR719

## Physicochemical Data

Property	Value	Reference
Fobrepodacin Disodium		
Molecular Formula	C21H24FN6Na2O6P	[1]
Molecular Weight	552.40 g/mol	[1]
CAS Number	1384984-20-6	[1]
Appearance	White to off-white solid	[1]
Fobrepodacin (Free Acid)		
Molecular Formula	C21H26FN6O6P	[2]
Molecular Weight	508.44 g/mol	[3]
Canonical SMILES	<chem>CCNC(=O)NC1=NC2=C(N1)C=C(C(=C2[C@H]3CCCCO3)F)C4=CN=C(N=C4)C(C)(C)OP(=O)(O)O</chem>	[2]
PubChem CID	6810888	[2]

## Solubility and Stability

Detailed quantitative data on the aqueous solubility and stability of **Fobrepodacin disodium** under various pH and temperature conditions are not extensively available in the public domain. However, for experimental purposes, stock solutions are typically prepared in DMSO. For in vivo studies, formulations in vehicles such as 0.5% carboxymethylcellulose have been used. Commercial suppliers recommend storing the solid powder at -20°C for up to 3 years and in solvent at -80°C for up to 1 year.[4] Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month in a sealed container, protected from moisture.[1][5]

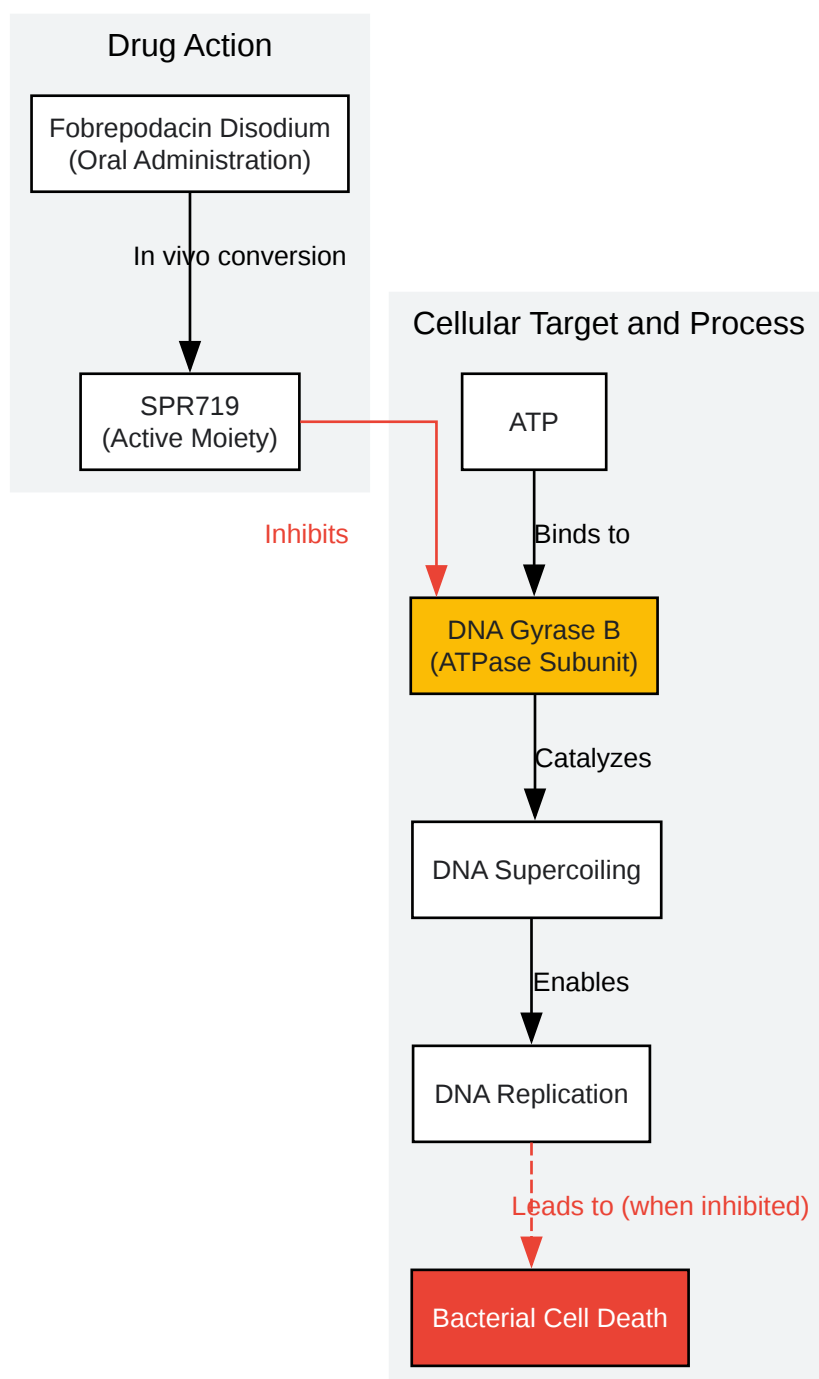
## Mechanism of Action: Inhibition of DNA Gyrase B

**Fobrepodacin disodium**'s active metabolite, SPR719, targets the ATPase activity of the bacterial DNA gyrase B subunit (GyrB).[6][7][8] DNA gyrase is a type II topoisomerase essential

for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into DNA, a process that requires the hydrolysis of ATP.

SPR719 acts as a competitive inhibitor at the ATP-binding site of GyrB, preventing the conformational changes necessary for DNA supercoiling.[6][8] This leads to the inhibition of DNA replication and ultimately results in bacterial cell death. This mechanism is distinct from that of fluoroquinolone antibiotics, which target the DNA cleavage and rejoining activity of the Gyrase A subunit.

#### Signaling Pathway of Gyrase B Inhibition



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Caption: Mechanism of action of **Fobrepodacin disodium**.

## Experimental Protocols

### In Vitro DNA Gyrase B ATPase Activity Assay

This protocol is a representative method for assessing the inhibitory activity of SPR719 on the ATPase activity of Mycobacterium tuberculosis DNA gyrase B.

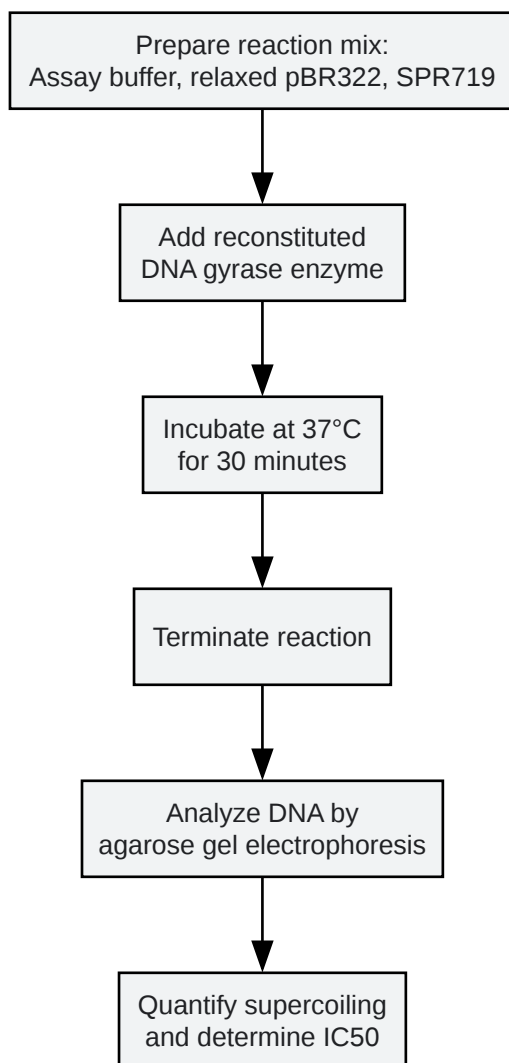
#### Materials:

- Purified recombinant M. tuberculosis DNA gyrase A and B subunits
- Relaxed pBR322 plasmid DNA
- SPR719 (dissolved in DMSO)
- Assay buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl<sub>2</sub>, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL BSA.[9]
- Agarose gel electrophoresis system
- DNA staining agent (e.g., ethidium bromide or SYBR Safe)

#### Procedure:

- Enzyme Reconstitution: Reconstitute the heterotetrameric GyrA<sub>2</sub>B<sub>2</sub> enzyme by incubating the purified GyrA and GyrB subunits.
- Reaction Setup: In a microcentrifuge tube, combine the assay buffer, 0.5 µg of relaxed pBR322 plasmid DNA, and varying concentrations of SPR719.
- Enzyme Addition: Add 1 unit of the reconstituted DNA gyrase to the reaction mixture.
- Incubation: Incubate the reaction at 37°C for 30 minutes.[9]
- Reaction Termination: Stop the reaction by adding a suitable stop buffer (e.g., containing SDS and proteinase K).
- Analysis: Analyze the DNA topology by agarose gel electrophoresis. The conversion of relaxed plasmid to its supercoiled form is indicative of gyrase activity.
- Quantification: Quantify the amount of supercoiled DNA in each lane to determine the IC<sub>50</sub> value of SPR719.

## Experimental Workflow for Gyrase Inhibition Assay



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Caption: Workflow for the in vitro DNA gyrase inhibition assay.

## In Vivo Efficacy in a Murine Model of Mycobacterial Infection

This protocol describes a general method for evaluating the in vivo efficacy of **Fobrepodacin disodium** in a mouse model of chronic *Mycobacterium tuberculosis* infection.[10]

Animal Model:

- Six-week-old female BALB/c mice.[3][10]

#### Infection:

- Culture Preparation: Grow *M. tuberculosis* (e.g., Erdman strain, ATCC 35801) in Middlebrook 7H9 broth supplemented with OADC and Tween 80 to mid-log phase.[11]
- Aerosol Infection: Infect mice with approximately 3.24 Log<sub>10</sub> CFU of *M. tuberculosis* via aerosol delivery.[10]
- Establishment of Chronic Infection: Allow the infection to establish for 3-4 weeks post-aerosol challenge.

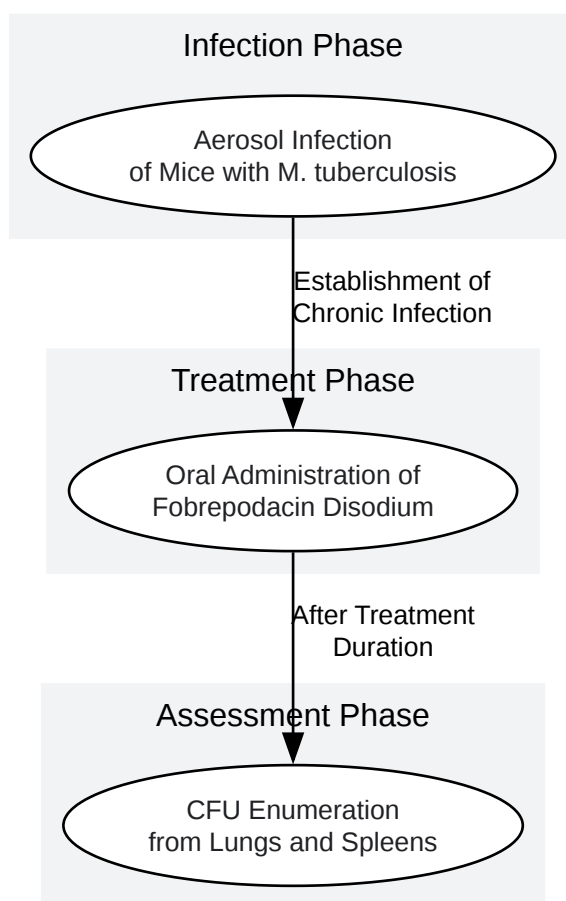
#### Drug Administration:

- Formulation: Prepare **Fobrepodacin disodium** in a suitable vehicle for oral gavage.
- Dosing: Administer **Fobrepodacin disodium** orally once daily, 5 days a week, for 4 to 8 weeks. Doses can range from 10 to 100 mg/kg.[1][3]

#### Efficacy Assessment:

- Bacterial Load Determination: At specified time points, euthanize cohorts of mice and aseptically remove the lungs and spleens.
- Homogenization: Homogenize the organs in PBS containing 0.05% Tween 80.
- CFU Enumeration: Plate serial dilutions of the homogenates on Middlebrook 7H11 agar.
- Incubation: Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFU).[11]
- Data Analysis: Compare the log<sub>10</sub> CFU in treated groups to the untreated control group to determine the reduction in bacterial burden.

#### Logical Relationship of In Vivo Efficacy Study



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Caption: Logical flow of the in vivo efficacy study.

## Conclusion

**Fobrepodacin disodium** is a promising new oral antibiotic for the treatment of mycobacterial infections. Its novel mechanism of action as a DNA gyrase B inhibitor provides a valuable alternative to existing therapies, particularly in the context of drug-resistant strains. The information provided in this technical guide offers a foundational understanding of its molecular characteristics and biological activity, intended to support further research and development efforts in this area.

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- To cite this document: BenchChem. [Fobrepodacin Disodium: A Technical Guide to a Novel Gyrase B Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12297940#fobrepodacin-disodium-molecular-structure]

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Address: 3281 E Guasti Rd

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